An In-depth Technical Guide to 1,4,6,7-Tetramethylnaphthalene: Structure, Properties, and Applications
An In-depth Technical Guide to 1,4,6,7-Tetramethylnaphthalene: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1,4,6,7-tetramethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications.
Nomenclature and Chemical Structure
1,4,6,7-Tetramethylnaphthalene is a substituted naphthalene derivative. Its core structure consists of a naphthalene bicyclic aromatic system with four methyl groups attached at the 1, 4, 6, and 7 positions.[1][2][3][4]
Systematic IUPAC Name: 1,4,6,7-tetramethylnaphthalene[1][2]
Chemical Identifiers:
The symmetrical substitution pattern of the methyl groups on the naphthalene core imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications.[5]
Physicochemical Properties
The physical and chemical properties of 1,4,6,7-tetramethylnaphthalene are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Source |
| Melting Point | 63-64 °C | [6][7] |
| Boiling Point (estimated) | 288.25 °C | [6] |
| Density (estimated) | 0.9844 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| Appearance | White to Pale Beige Solid | [8] |
Synthesis and Reactivity
The primary synthetic route to 1,4,6,7-tetramethylnaphthalene is through the Friedel-Crafts alkylation of naphthalene or its partially methylated derivatives.[5] This classic electrophilic aromatic substitution reaction allows for the introduction of alkyl groups onto the aromatic ring.
General Synthetic Approach: Friedel-Crafts Alkylation
The synthesis involves the sequential methylation of the naphthalene core using a methylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Representative Friedel-Crafts Alkylation
Objective: To synthesize 1,4,6,7-tetramethylnaphthalene from naphthalene.
Materials:
-
Naphthalene
-
Methyl chloride (or other methylating agent)
-
Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Appropriate glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve naphthalene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
Methylation: Bubble methyl chloride gas through the stirred solution at a controlled rate. The reaction is exothermic and should be maintained at a low temperature to control the rate of reaction and minimize side products.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cautiously quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Neutralization: Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1,4,6,7-tetramethylnaphthalene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst (AlCl₃) is highly reactive with water, which would deactivate it.
-
Low Temperature: Maintaining a low temperature during the addition of the catalyst and the methylating agent helps to control the exothermic reaction and improve the selectivity of the methylation, reducing the formation of polysubstituted and rearranged products.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
Chemical Reactivity
1,4,6,7-Tetramethylnaphthalene undergoes typical reactions of polycyclic aromatic hydrocarbons. The electron-rich naphthalene ring is susceptible to electrophilic substitution, while the methyl groups can undergo oxidation.
-
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: The aromatic rings can be hydrogenated under high pressure and temperature in the presence of a catalyst such as nickel or platinum.
-
Electrophilic Aromatic Substitution: The naphthalene ring can undergo further substitution reactions like nitration, halogenation, and sulfonation. The positions of substitution are directed by the existing methyl groups.
Spectral Characterization
The structure of 1,4,6,7-tetramethylnaphthalene can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, simplified splitting patterns are anticipated.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons.[1][2]
-
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of 1,4,6,7-tetramethylnaphthalene. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of the compound.[5] Fragmentation patterns will involve the loss of methyl groups and cleavage of the aromatic ring.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=C stretching vibrations of the aromatic ring.[1]
Applications and Research Relevance
The unique structure of 1,4,6,7-tetramethylnaphthalene makes it a molecule of interest in several areas of research and development.
Organic Electronics
Substituted naphthalenes are building blocks for organic semiconductors. The planar aromatic core of 1,4,6,7-tetramethylnaphthalene provides a basis for π-π stacking, which is essential for charge transport in organic electronic devices. While specific performance data for devices incorporating this exact molecule is not widely published, naphthalene-based polymers are utilized in Organic Light-Emitting Diodes (OLEDs).[10][11] The methyl groups can be further functionalized to tune the electronic properties and processability of the resulting materials.
Logical Relationship: From Molecule to Device
Caption: Workflow from molecular design to OLED device performance.
Chemical Synthesis
1,4,6,7-Tetramethylnaphthalene serves as a starting material for the synthesis of more complex organic molecules, including dyes and fragrances.[5] The naphthalene core provides a rigid scaffold that can be elaborated upon through reactions at the methyl groups or the aromatic ring.
Toxicology and Safety
As a polycyclic aromatic hydrocarbon, 1,4,6,7-tetramethylnaphthalene should be handled with appropriate safety precautions. It is known to be present in cigarette smoke and is being studied for its potential toxic effects.[5] Naphthalene and its derivatives have been shown to cause a range of adverse health effects in humans and animals, including hemolytic anemia and damage to the liver and respiratory system.[12][13] The mechanism of toxicity for many PAHs involves metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to genotoxicity.
GHS Hazard Statements:
It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hypothesized Toxicity Workflow
Caption: Postulated mechanism of toxicity for PAHs.
Conclusion
1,4,6,7-Tetramethylnaphthalene is a versatile polycyclic aromatic hydrocarbon with a unique substitution pattern that governs its chemical and physical properties. Its synthesis via Friedel-Crafts alkylation provides access to a valuable building block for materials science and organic synthesis. While its application in organic electronics is an area of active research, further studies are needed to fully elucidate its potential and to understand its toxicological profile in detail. This guide provides a foundational understanding of this compound for researchers and professionals working at the forefront of chemical science and technology.
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